molecular formula C11H17N3O B7501629 N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7501629
M. Wt: 207.27 g/mol
InChI Key: IMEYPTNIPYMBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential as a research chemical. CTMP is a pyrazole derivative that acts as a potent inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain.

Mechanism of Action

CTMP acts as a potent inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By inhibiting the reuptake of dopamine, CTMP increases the availability of dopamine in the brain, leading to increased feelings of pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMP are similar to those of other dopamine transporter inhibitors. CTMP has been found to increase locomotor activity, induce hyperthermia, and suppress appetite. It has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.

Advantages and Limitations for Lab Experiments

One advantage of using CTMP in laboratory studies is its potency as a dopamine transporter inhibitor. This allows for the investigation of the effects of dopamine on behavior and physiology. However, the long duration of action of CTMP may make it difficult to conduct experiments with precise timing. Additionally, the potential cardiovascular effects of CTMP may limit its use in certain studies.

Future Directions

There are several future directions for the study of CTMP. One area of interest is its potential as a treatment for cocaine addiction. Further studies are needed to determine the effectiveness and safety of CTMP in this context. Another area of interest is the investigation of the long-term effects of CTMP on brain function and behavior. Finally, the development of more selective dopamine transporter inhibitors may provide new insights into the role of dopamine in the brain.

Synthesis Methods

The synthesis of CTMP involves the condensation of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, CTMP. The purity of CTMP can be increased by recrystallization or column chromatography.

Scientific Research Applications

CTMP has been primarily used in laboratory studies to investigate its potential as a psychoactive substance. It has been found to have similar effects to other dopamine transporter inhibitors such as cocaine and methylphenidate, but with a longer duration of action. CTMP has also been studied for its potential as a treatment for cocaine addiction, as it may be able to reduce the reinforcing effects of cocaine.

properties

IUPAC Name

N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-7-10(8(2)14(3)13-7)11(15)12-6-9-4-5-9/h9H,4-6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYPTNIPYMBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide

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